UNII-Z7YP8B158Q
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Overview
Description
Preparation Methods
1,1-Dichloro-1-fluoroethane is synthesized through the chlorination of 1,1-difluoroethane. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure range of 1-5 atmospheres . Industrial production methods involve large-scale chlorination reactors where the reaction is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
1,1-Dichloro-1-fluoroethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form 1,1-dichloro-1-fluoroethanol using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Reduction of 1,1-Dichloro-1-fluoroethane can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 1,1-difluoroethane.
Scientific Research Applications
1,1-Dichloro-1-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.
Biology: In biological research, it is used as a reagent for the synthesis of fluorinated organic compounds, which are important in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the pharmaceutical industry for the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine and chlorine atoms, which can participate in various substitution and addition reactions. The molecular pathways involved include the formation of carbon-fluorine and carbon-chlorine bonds, which are important in the synthesis of fluorinated organic compounds .
Comparison with Similar Compounds
1,1-Dichloro-1-fluoroethane can be compared with other similar compounds such as:
1,1,1-Trichloroethane: Unlike 1,1-Dichloro-1-fluoroethane, this compound contains three chlorine atoms and is used primarily as a solvent and degreasing agent.
1,1-Difluoroethane: This compound contains two fluorine atoms and is used as a refrigerant and propellant in aerosol sprays.
1,1,1,2-Tetrafluoroethane: This compound contains four fluorine atoms and is used as a refrigerant in air conditioning systems.
1,1-Dichloro-1-fluoroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and applications in various fields.
Properties
CAS No. |
95840-76-9 |
---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)/t9-/m0/s1 |
InChI Key |
UMQUQWCJKFOUGV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Synonyms |
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled CGP 12177 CGP 12177A CGP-12177 CGP-12177A TBHPBO |
Origin of Product |
United States |
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